(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[321]octane hydrochloride is a synthetic organic compound with a unique bicyclic structure It features a cyclobutyl group, a pyridin-3-yloxy moiety, and an azabicyclooctane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps:
Formation of the Azabicyclooctane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations.
Introduction of the Cyclobutyl Group: This step often involves the use of cyclobutyl halides or cyclobutyl Grignard reagents to introduce the cyclobutyl moiety via nucleophilic substitution or addition reactions.
Attachment of the Pyridin-3-yloxy Group: This is usually done through etherification reactions, where pyridin-3-ol is reacted with an appropriate leaving group on the azabicyclooctane core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce any unsaturated bonds or functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridin-3-yloxy or cyclobutyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, Grignard reagents, or other nucleophiles/electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its bicyclic structure may mimic natural ligands, making it useful in binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-8-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride
- (1R,5S)-8-cyclopentyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride
- (1R,5S)-8-cyclohexyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride
Uniqueness
Compared to these similar compounds, (1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the cyclobutyl group. This group can influence the compound’s steric and electronic properties, potentially leading to different biological activities and reactivities.
Properties
IUPAC Name |
8-cyclobutyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c1-3-12(4-1)18-13-6-7-14(18)10-16(9-13)19-15-5-2-8-17-11-15;/h2,5,8,11-14,16H,1,3-4,6-7,9-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDKBRSIKXDOQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C3CCC2CC(C3)OC4=CN=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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